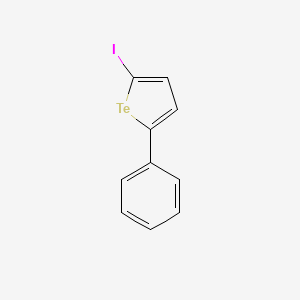![molecular formula C17H14O3 B14183534 [(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid CAS No. 923026-35-1](/img/structure/B14183534.png)
[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid is an organic compound characterized by the presence of a diphenylpropynyl group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid typically involves the reaction of 1,3-diphenylprop-2-yn-1-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the chloroacetic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diphenylpropynone or diphenylpropionic acid.
Reduction: Formation of diphenylpropene or diphenylpropane.
Substitution: Formation of various substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved may include the modulation of signal transduction processes or the inhibition of key metabolic enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylprop-2-yn-1-one: Shares the diphenylpropynyl group but lacks the acetic acid moiety.
1,3-Diphenylprop-2-yn-1-ol: The precursor in the synthesis of [(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid.
Diphenylacetic acid: Contains the diphenyl group but lacks the propynyl linkage.
Uniqueness
This compound is unique due to the presence of both the diphenylpropynyl and acetic acid moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
923026-35-1 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-(1,3-diphenylprop-2-ynoxy)acetic acid |
InChI |
InChI=1S/C17H14O3/c18-17(19)13-20-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,16H,13H2,(H,18,19) |
Clave InChI |
UOBHXZAJOSHOQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)

![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)

![2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide](/img/structure/B14183474.png)
![acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol](/img/structure/B14183481.png)

![2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid](/img/structure/B14183497.png)


![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)


![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
